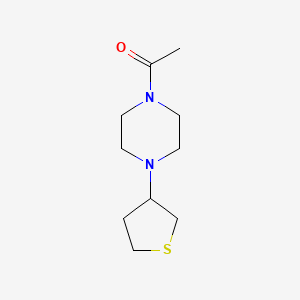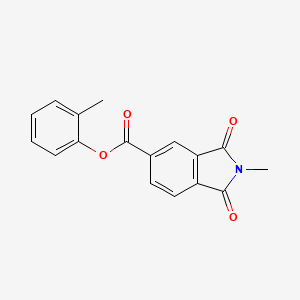
2-methylphenyl 2-methyl-1,3-dioxo-5-isoindolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylphenyl 2-methyl-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as N-phenyl-N-methyl-5-oxo-5H-benzo[b]carbazole-3-carboxamide or simply PMDC.
Wissenschaftliche Forschungsanwendungen
2-methylphenyl 2-methyl-1,3-dioxo-5-isoindolinecarboxylate has been found to have various applications in scientific research. One of the most promising applications is in the field of organic electronics, where it can be used as a material for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). PMDC has also been studied for its potential as an anti-cancer agent, with promising results in preclinical studies. Additionally, PMDC has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-methylphenyl 2-methyl-1,3-dioxo-5-isoindolinecarboxylate is not fully understood. However, it is believed that PMDC exerts its effects through the inhibition of certain enzymes and signaling pathways involved in various cellular processes. For example, PMDC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. PMDC has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, PMDC has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). PMDC has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. Additionally, PMDC has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methylphenyl 2-methyl-1,3-dioxo-5-isoindolinecarboxylate in lab experiments is its high purity and stability. PMDC is relatively easy to synthesize and can be obtained in high yield and purity. Additionally, PMDC has been found to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using PMDC in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 2-methylphenyl 2-methyl-1,3-dioxo-5-isoindolinecarboxylate. One potential direction is the development of PMDC-based materials for use in organic electronics. Another direction is the further exploration of PMDC's anti-cancer properties, including the identification of its molecular targets and the development of more potent derivatives. Additionally, the potential use of PMDC as a therapeutic agent for various diseases, including inflammation and oxidative stress-related disorders, warrants further investigation.
Synthesemethoden
The synthesis of 2-methylphenyl 2-methyl-1,3-dioxo-5-isoindolinecarboxylate involves the reaction of 2-methylphenyl isocyanate and 2-methyl-1,3-dioxo-5-isoindolinecarboxylic acid. The reaction is carried out in the presence of a catalyst, typically triethylamine, and an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield and purity through a simple workup procedure.
Eigenschaften
IUPAC Name |
(2-methylphenyl) 2-methyl-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-10-5-3-4-6-14(10)22-17(21)11-7-8-12-13(9-11)16(20)18(2)15(12)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUXZOZPPNLJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

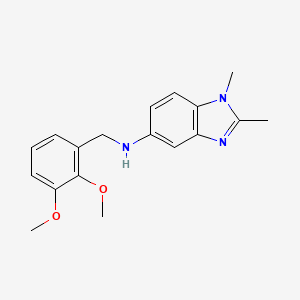
![N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5323405.png)
![(3aR*,5S*,6S*,7aS*)-2-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5323406.png)
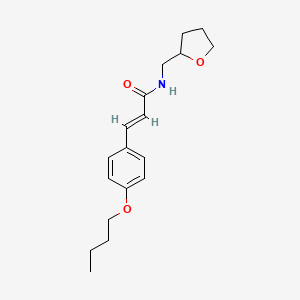
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,6-dimethylbenzamide](/img/structure/B5323427.png)
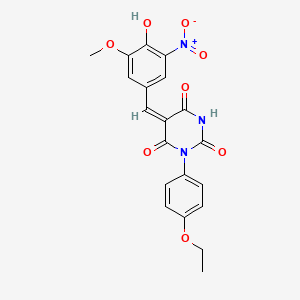
![N-(2-methoxy-5-{[(2-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5323431.png)
![1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5323448.png)
![2-cyclohexyl-5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5323459.png)
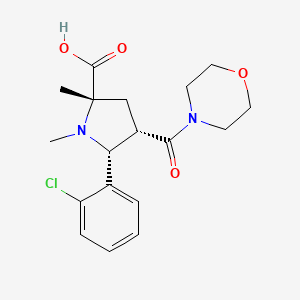

![ethyl {3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5323488.png)
![N-(2-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5323496.png)
